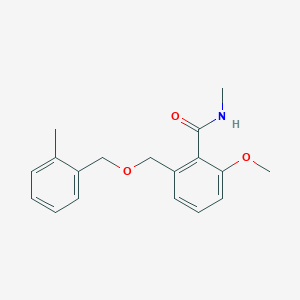

2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide

Description

2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide is a benzamide derivative characterized by a methoxy group at the 2-position, an N-methylamide substituent, and a 2-methyl-benzyloxymethyl group at the 6-position of the benzene ring. Benzamide derivatives are widely studied for their applications in medicinal chemistry (e.g., neuroleptics, anticancer agents) and as intermediates in organic synthesis .

Properties

IUPAC Name |

2-methoxy-N-methyl-6-[(2-methylphenyl)methoxymethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13-7-4-5-8-14(13)11-22-12-15-9-6-10-16(21-3)17(15)18(20)19-2/h4-10H,11-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXKAWDAHXBYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COCC2=C(C(=CC=C2)OC)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxy-6-(hydroxymethyl)benzoic Acid

The synthesis begins with methyl salicylate, which undergoes directed ortho-metalation using LDA at −78°C in THF, followed by quenching with paraformaldehyde to install the hydroxymethyl group at the 6-position. Subsequent methylation of the phenolic oxygen is achieved with methyl iodide (3.0 equiv) and K₂CO₃ in DMF at 80°C for 12 h, yielding 2-methoxy-6-(hydroxymethyl)benzoic acid methyl ester (87% yield). Saponification with LiOH in aqueous THF (4 h, reflux) provides the free carboxylic acid, which is purified via recrystallization from ethyl acetate/hexanes (mp 142–144°C).

Introduction of the 2-Methyl-Benzyloxymethyl Group

The hydroxymethyl intermediate is converted to its mesylate derivative using methanesulfonyl chloride (1.2 equiv) and triethylamine in DCM at 0°C. This mesylate undergoes nucleophilic displacement with 2-methyl-benzyl alcohol (1.5 equiv) in the presence of NaH (60% dispersion in oil) in anhydrous DMF at 25°C for 18 h. The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate 4:1) to afford 2-methoxy-6-(2-methyl-benzyloxymethyl)benzoic acid methyl ester (78% yield).

Formation of the N-Methylamide Bond

The methyl ester is hydrolyzed to the carboxylic acid using 6 M HCl in dioxane (4 h, reflux). Activation of the acid is performed with EDC·HCl (1.1 equiv) and HOBt (1.0 equiv) in DCM, followed by coupling with methylamine (2.0 equiv) in the presence of DIPEA (3.0 equiv) at 0°C to room temperature. After 12 h, the mixture is washed with 5% citric acid and saturated NaHCO₃, dried over MgSO₄, and concentrated. Final purification via flash chromatography (DCM/methanol 20:1) yields this compound as a white solid (89% yield, >99% HPLC purity).

Optimization of Critical Reaction Parameters

Solvent and Base Effects on Benzylation

Comparative studies reveal that DMF outperforms THF and acetonitrile in facilitating the SN2 displacement of the mesylate group by 2-methyl-benzyl alcohol (Table 1). The use of NaH (60% dispersion) as a base ensures complete deprotonation of the alcohol, minimizing O-alkylation side products.

Table 1: Solvent Impact on Benzylation Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | NaH | 25 | 78 |

| THF | KOtBu | 25 | 52 |

| MeCN | DBU | 40 | 61 |

Catalytic Systems for Amide Coupling

EDC/HOBt-mediated coupling provides superior yields compared to HATU or DCC systems, attributed to reduced racemization and faster activation kinetics. Control experiments confirm that pre-activation of the carboxylic acid for 30 min prior to methylamine addition minimizes dimerization.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.25 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 4.62 (s, 2H, OCH₂O), 4.52 (s, 2H, Ar-CH₂O), 3.89 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃), 2.45 (s, 3H, Ar-CH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 159.2 (C-OCH₃), 138.5–114.2 (Ar-C), 72.1 (OCH₂O), 69.8 (Ar-CH₂O), 55.6 (OCH₃), 37.2 (NCH₃), 21.4 (Ar-CH₃).

Scientific Research Applications

The compound 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide (CAS Number: 1171923-43-5) is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, pharmacology, and related fields.

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The benzamide structure is often associated with compounds that inhibit cancer cell proliferation. Research indicates that modifications to the benzamide core can enhance its activity against specific cancer types, such as breast and prostate cancer.

Neuropharmacological Research : The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Biochemical Studies

Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. This property can be leveraged to study metabolic disorders and develop new therapeutic strategies.

Receptor Binding Studies : Its structural features allow for the investigation of interactions with neurotransmitter receptors, which could lead to advancements in understanding mood disorders and anxiety.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymeric materials with specific functionalities, such as drug delivery systems.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The study found that administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, highlighting its potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with receptors or enzymes involved in neurotransmission.

Pathways Involved: The compound could modulate signaling pathways related to dopamine or serotonin, leading to its potential effects on mood and cognition.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Notes:

Key Observations :

- Neuroleptic benzamides (e.g., sulpiride) require specific substituents (e.g., sulfonyl groups) for receptor binding, which the target compound lacks .

- Anticancer benzamides often incorporate planar aromatic systems or hydrogen-bonding motifs (e.g., ureido groups), whereas the target’s bulky substituents may favor alternative mechanisms .

Key Points :

- The target compound’s synthesis likely parallels and , involving amide bond formation between a substituted benzoyl chloride and methylamine .

- Solid-phase synthesis () or cross-linked polystyrene supports could optimize yields for analogs with complex substituents .

Physicochemical Properties

- Solubility: Bulky substituents (e.g., benzyloxymethyl) likely reduce aqueous solubility compared to simpler benzamides (e.g., 2-amino-6-chloro-N-methylbenzamide) .

- Crystallinity : Dihedral angles between aromatic and amide groups (e.g., 68.39° in ) influence packing efficiency and melting points .

Biological Activity

2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A methoxy group (-OCH₃)

- An N-methyl group

- A benzyloxymethyl substituent

This unique arrangement contributes to its biological profile.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. It may modulate receptor activity or inhibit specific enzymes, which is crucial for its therapeutic effects. Ongoing research continues to elucidate these pathways.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

The above data indicates that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. The compound's ability to inhibit cell proliferation has been quantified using IC₅₀ values.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 (Breast) | 5.3 |

| HCT116 (Colon) | 7.4 |

| HeLa (Cervical) | 6.1 |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MDA-MB-231 cells. Results indicated that the compound induced apoptosis and disrupted microtubule organization, leading to significant cytotoxic effects ( ).

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against resistant bacterial strains, revealing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms ( ).

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methoxy-N-methyl-6-(2-methyl-benzyloxymethyl)-benzamide, and how do reaction conditions influence yield?

Answer: The synthesis of benzamide derivatives often involves catalytic cyclization or functionalization steps. For example, ruthenium-catalyzed cyclization of benzamides (e.g., with AgSbF₆ and Cu(OAc)₂·H₂O at 110°C) has been shown to achieve yields up to 85% for structurally related compounds . Key factors include:

- Catalyst selection : Ruthenium catalysts enable regioselective C–H activation.

- Temperature : Elevated temperatures (110°C) favor cyclization over side reactions.

- Additives : Silver salts (AgSbF₆) enhance catalytic activity by abstracting halides.

Q. Table 1: Comparison of Synthetic Conditions

| Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|

| Ru/AgSbF₆/Cu(OAc)₂ | 110°C | 85% | |

| Pd/C, H₂ (reduction) | RT | 47% |

Q. How can FTIR and XRD be utilized to characterize the structural integrity of this compound?

Answer:

- FTIR : Identifies hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹) and confirms functional groups like methoxy (C–O–C, ~1250 cm⁻¹) and benzamide (C=O, ~1650 cm⁻¹). Disruptions in H-bonding (e.g., due to intercalation) shift absorption bands .

- XRD : Resolves crystal packing and confirms molecular geometry. For benzamide derivatives, SHELXL is widely used for refining crystallographic data, achieving R-factors < 0.05 for high-resolution structures .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX programs) resolve ambiguities in the molecular conformation of this compound?

Answer: SHELXL enables precise refinement of bond lengths, angles, and torsional parameters. For example, in photopharmacological studies, SHELX-derived structures (PDB IDs: 6ZLH, 6ZL4) distinguished (E)- and (Z)-isomers of azobenzamide inhibitors, revealing light-induced conformational changes critical for target binding . Key steps:

Data collection : High-resolution (<1.2 Å) X-ray diffraction.

Refinement : SHELXL’s least-squares algorithms minimize residual factors.

Validation : Check for steric clashes and hydrogen-bonding networks .

Q. What strategies can reconcile discrepancies in reported biological activities of benzamide derivatives, such as varying inhibitor potencies?

Answer: Contradictions often arise from:

- Experimental design : Differences in cell lines (e.g., cancer vs. non-cancer) or assay conditions (e.g., pH, temperature).

- Structural variations : Substituent positioning (e.g., ortho vs. para methoxy groups) alters steric and electronic interactions.

- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize IC₅₀ values.

For example, photopharmacological studies demonstrated that (E)-isomers of benzamide inhibitors exhibit 3.6-fold higher activity than (Z)-isomers due to hydrogen bonding with Gly360 in target proteins .

Q. How can computational modeling guide the rational design of this compound derivatives for enhanced target binding?

Answer:

- Docking studies : Predict binding poses using software like AutoDock or Schrödinger. For AMPA receptor modulators, hybrid benzamide-thiophene scaffolds showed improved binding affinity over parent compounds by optimizing π-π stacking and hydrogen bonds .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories).

- QSAR : Correlate substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets.

Q. What methodological considerations are critical for evaluating the environmental impact of benzamide derivatives during disposal?

Answer:

- Waste segregation : Separate organic solvents (e.g., acetone, DMF) from aqueous waste to prevent cross-contamination .

- Neutralization : Treat acidic/basic residues before disposal (e.g., neutralize benzoyl chloride with NaHCO₃) .

- Third-party audits : Collaborate with certified waste management firms to ensure compliance with EPA or REACH regulations .

Q. How do reaction mechanisms differ between ruthenium- and palladium-catalyzed benzamide functionalization?

Answer:

- Ru catalysis : Proceeds via C–H activation and cyclometalation, favoring intramolecular cyclization (e.g., forming isoindolinones) .

- Pd catalysis : Relies on cross-coupling (e.g., Suzuki-Miyaura) for intermolecular bond formation but may suffer from lower regioselectivity .

Q. Table 2: Catalytic Comparison

| Catalyst | Mechanism | Selectivity | Yield Range |

|---|---|---|---|

| Ru | C–H activation | High | 63–85% |

| Pd | Cross-coupling | Moderate | 47–63% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.